![molecular formula C10H16O3 B2588008 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid CAS No. 2137557-91-4](/img/structure/B2588008.png)
1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid
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Overview
Description
“1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 2137557-91-4 . It has a molecular weight of 184.24 and is also known by its IUPAC name "1-(tetrahydrofuran-2-yl)cyclopentane-1-carboxylic acid" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H16O3/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h8H,1-7H2,(H,11,12)" . This indicates that the compound has a cyclopentane ring with a carboxylic acid group and an oxolane ring attached to it.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . The storage temperature is normal .Scientific Research Applications
- Ethylene Precursor : Exogenous application of 1-aminocyclopropane-1-carboxylic acid (ACC) serves as a proxy for ethylene in plant studies. ACC is readily converted to ethylene by plant tissues .
- Signaling Role : Recent evidence suggests that ACC plays a signaling role independent of ethylene biosynthesis . Researchers investigate its impact on plant growth, development, and stress responses.
Plant Biology and Ethylene Signaling
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H315, H318, and H335, indicating that it causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(oxolan-2-yl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h8H,1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXACHOXOKNHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2CCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid |
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